molecular formula C8H15ClO2S B2416414 (1-Methylcyclohexyl)methanesulfonyl chloride CAS No. 1461714-73-7

(1-Methylcyclohexyl)methanesulfonyl chloride

Cat. No.: B2416414
CAS No.: 1461714-73-7
M. Wt: 210.72
InChI Key: WIDKNGWZMIHFST-UHFFFAOYSA-N
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Description

“(1-Methylcyclohexyl)methanesulfonyl chloride” is an organic compound with the molecular formula C8H15ClO2S. It has a molecular weight of 210.72 . The compound is also known by its IUPAC name, this compound .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H15ClO2S/c1-8(7-12(9,10)11)5-3-2-4-6-8/h2-7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Synthesis and Chemical Reactions

(1-Methylcyclohexyl)methanesulfonyl chloride is utilized in various synthesis processes and chemical reactions, demonstrating its versatility in chemical research:

  • Synthesis of Methyl Sulfonamide

    Methanesulfonyl chloride is used as a raw material for synthesizing methyl sulfonamide through ammonification. Optimized conditions include using cyclohexane as a solvent and ethanol as an extraction agent, with a specific volume ratio of raw material to solvent, achieving a product yield of 87%-89% (Zhao, 2002).

  • Electrochemical Studies in Ionic Liquids

    Methanesulfonyl chloride (MSC) forms a room-temperature ionic liquid with AlCl3. The electrochemical properties of vanadium pentoxide (V2O5) films prepared via the sol–gel route were examined in this electrolyte. As a potential cathode, sodium can be reversibly intercalated into the V2O5 film, showcasing the role of MSC in such electrochemical setups (Su, Winnick, & Kohl, 2001).

  • Study of Radical Reactions

    The one-electron reduction of methanesulfonyl chloride leads to the formation of electron adducts and sulfonyl radicals. These intermediates play roles in various reactions, including the cis-trans isomerization of mono-unsaturated fatty acids, and their interactions with oxygen are of significant interest in understanding radical chemistry (Tamba, Dajka, Ferreri, Asmus, & Chatgilialoglu, 2007).

  • Catalytic Decomposition for Methane Conversions

    MSC's decomposition is crucial for methane halogenation/chlorination processes. The study of catalytic systems for the highly selective decomposition of MSC provides insights into the reaction mechanisms and energy requirements, contributing to the optimization of methane conversion processes (Kang, Zhou, Ma, Zhang, Chen, & Tang, 2017).

  • Labeling Agent for Radiopharmaceutical Development

    Methanesulfonyl chloride is used in labeling methanesulfonyl (mesyl) chloride with no-carrier-added (NCA) carbon-11, providing a new labeling agent of potential value in radiopharmaceutical development for positron emission tomography (PET) (McCarron & Pike, 2003).

  • Pd-catalyzed N-arylation of Methanesulfonamide

    This process is reported to be a convenient, general, and high-yielding method. It is significant as it eliminates concerns over genotoxic impurities that can arise from certain other methods (Rosen, Ruble, Beauchamp, & Navarro, 2011).

Mechanism of Action

Mode of Action

(1-Methylcyclohexyl)methanesulfonyl chloride, like other sulfonyl chlorides, is a type of sulfonyl halide. Sulfonyl halides are reactive compounds that can participate in various chemical reactions, such as substitution reactions with amines or alcohols to form sulfonamides or sulfonate esters, respectively .

Biochemical Pathways

The specific biochemical pathways affected by this compound would depend on the context of its use, particularly the molecules it interacts with. As a reagent, it could be involved in a variety of pathways depending on the other reactants present .

Result of Action

The molecular and cellular effects of this compound’s action would be determined by the specific chemical reactions it participates in. In general, sulfonyl chlorides can react with various nucleophiles, leading to the formation of new bonds and the creation of diverse chemical structures .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals. For instance, sulfonyl chlorides are typically reactive and may decompose in the presence of moisture .

Properties

IUPAC Name

(1-methylcyclohexyl)methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClO2S/c1-8(7-12(9,10)11)5-3-2-4-6-8/h2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIDKNGWZMIHFST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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